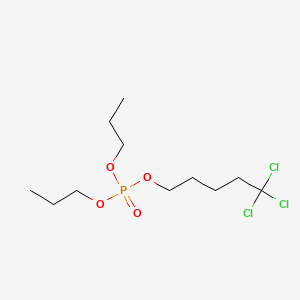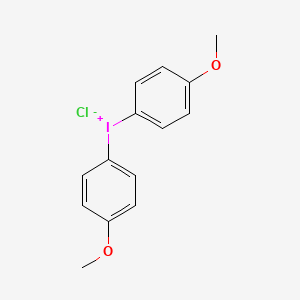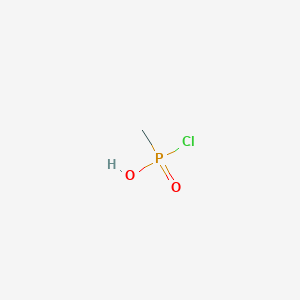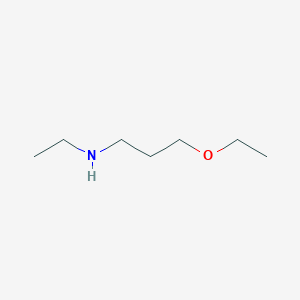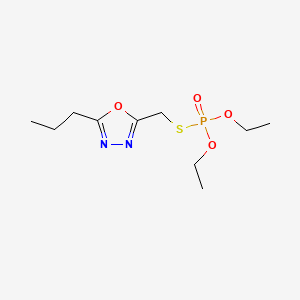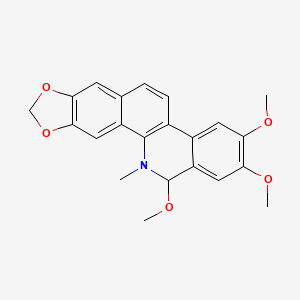
13-Methoxydihydronitidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methoxydihydronitidine is a phytochemical compound known for its presence in certain medicinal plants. It belongs to the class of benzo[c]phenanthridine alkaloids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methoxydihydronitidine typically involves multi-step organic reactions. One common method includes the Ni-catalyzed annulation reaction to construct the isoquinolinone core structure, followed by subsequent transformations to yield the target alkaloid . The Fischer indole synthesis is another method used, involving the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, scaled up for larger production. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 13-Methoxydihydronitidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
13-Methoxydihydronitidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids and heterocyclic compounds.
Biology: Studies have shown its potential in modulating biological pathways and cellular processes.
Industry: Its unique chemical properties are explored for use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-Methoxydihydronitidine involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, resulting in anti-tumor activity . Additionally, it modulates various signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Nitidine: Another benzo[c]phenanthridine alkaloid with similar biological activities.
Oxynitidine: A related compound with slight structural differences but similar pharmacological properties.
5,6-Dihydronitidine: Shares a similar core structure but differs in specific functional groups.
Uniqueness: 13-Methoxydihydronitidine stands out due to its specific methoxy group, which imparts unique chemical and biological properties. This functional group enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
41349-33-1 |
|---|---|
Molecular Formula |
C22H21NO5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2,3,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine |
InChI |
InChI=1S/C22H21NO5/c1-23-21-13(6-5-12-7-19-20(8-14(12)21)28-11-27-19)15-9-17(24-2)18(25-3)10-16(15)22(23)26-4/h5-10,22H,11H2,1-4H3 |
InChI Key |
SZEOMBMBHCBJJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
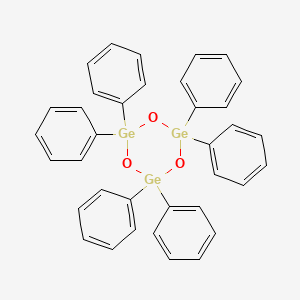
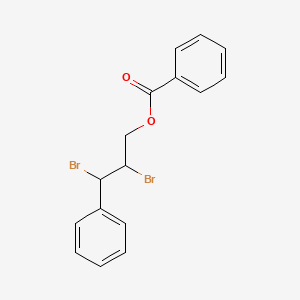
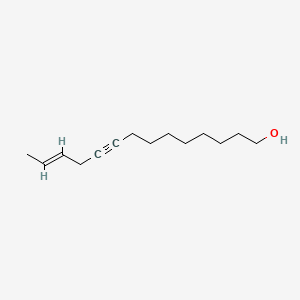


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
